molecular formula C12H9NO2 B1587377 2-Phenylisonicotinic acid CAS No. 55240-51-2

2-Phenylisonicotinic acid

Cat. No. B1587377
CAS RN: 55240-51-2
M. Wt: 199.2 g/mol
InChI Key: OMMKWOVBOKXXQU-UHFFFAOYSA-N
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Description

2-Phenylisonicotinic acid, also known as 2-Ph-IN, is a chemical compound that has generated interest among scientists due to its therapeutic properties. It is a member of the fenamate group of nonsteroidal anti-inflammatory drugs (NSAIDs) and exhibits anti-inflammatory, analgesic, and antipyretic activities .


Molecular Structure Analysis

The molecular formula of 2-Phenylisonicotinic acid is C12H9NO2 . Its molecular weight is 199.21 . The structure consists of a phenyl group attached to the 2-position of isonicotinic acid .


Physical And Chemical Properties Analysis

2-Phenylisonicotinic acid is a solid at room temperature . Its melting point is between 266-268° C .

Scientific Research Applications

1. Crystal Structure and Molecular Conformation

2-Phenylisonicotinic acid is studied for its crystal structure and molecular conformation. Researchers Long and Li (2010) found that by linking electron-withdrawing groups to the phenyl ring, the molecule's π-conjugation is strengthened. This leads to the formation of the acid-acid homosynthon in crystal packing and prevents the acid-pyridine heterosynthon, which is significant for understanding molecular interactions in crystalline materials (Long & Li, 2010).

2. Synthesis of Benzimidazoles in High-Temperature Water

Research conducted by Dudd et al. (2003) on the synthesis of 2-phenylbenzimidazole highlights the potential of 2-Phenylisonicotinic acid derivatives in organic chemistry. They explored constructive organic chemistry in water, achieving yields comparable to or better than those in conventional media. This research provides insights into the solvent properties of high-temperature water affecting chemical reactions (Dudd et al., 2003).

3. Biocatalysis and Biosynthesis Applications

In biotechnology, 2-Phenylisonicotinic acid-related compounds are used for biosynthetic purposes. Zhang et al. (2014) studied the de-novo synthesis of 2-phenylethanol by Enterobacter sp., demonstrating its potential in producing valuable chemicals for the food and chemical industries. This research shows the application of microbial pathways in producing complex organic compounds (Zhang et al., 2014).

4. Structural Design in Coordination Polymers

2-Phenylisonicotinic acid derivatives are used in the design of coordination polymers. Gu et al. (2017) introduced 2-(2-carboxyphenoxy)terephthalic acid, a compound related to 2-Phenylisonicotinic acid, as a building block in crystal engineering research. This study highlights its versatility in creating diverse coordination compounds with potential applications in luminescence sensing and magnetism (Gu et al., 2017).

5. Applications in Green Chemistry

The compound's relevance extends to green chemistry as well. Trejo-Machin et al. (2017) explored the use of phloretic acid, a phenolic compound related to 2-Phenylisonicotinic acid, for enhancing reactivity towards benzoxazine ring formation. This research underscores the importance of renewable building blocks in the synthesis of materials with potential wide-ranging applications (Trejo-Machin et al., 2017).

Safety And Hazards

2-Phenylisonicotinic acid is classified as Acute Tox. 3 Oral, indicating that it is acutely toxic when ingested . The safety information suggests that it should be stored at room temperature .

Future Directions

While specific future directions for 2-Phenylisonicotinic acid are not mentioned in the search results, the compound’s therapeutic properties suggest potential applications in pharmaceutical research. Additionally, the ongoing interest in the valorization of phenolic compounds for various industries suggests that research into compounds like 2-Phenylisonicotinic acid will continue .

properties

IUPAC Name

2-phenylpyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO2/c14-12(15)10-6-7-13-11(8-10)9-4-2-1-3-5-9/h1-8H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMMKWOVBOKXXQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50376505
Record name 2-Phenylisonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenylisonicotinic acid

CAS RN

55240-51-2
Record name 2-Phenylisonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Phenylisonicotinic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

2-bromoisonicotinic acid (0.210 g, 1.040 mmol) was dissolved in degassed DME (Volume: 8 ml) under nitrogen. Tetrakis(triphenylphosphine)palladium(0) (0.060 g, 0.052 mmol) was added, the resulting reaction mixture was stirred for 15 min. Then aqueous potassium carbonate (4.16 ml, 8.32 mmol) and phenylboronic acid (0.171 g, 1.403 mmol) were added subsequently. The resulting RM was refluxed at 95° C. for 18 h and then cooled to rt. After filtration over celite the reaction mixture was acidified to pH 3-4 and the white precipitate was filtered off and washed with water
Quantity
0.21 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
4.16 mL
Type
reactant
Reaction Step Two
Quantity
0.171 g
Type
reactant
Reaction Step Two
Quantity
0.06 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 2-bromo-4-pyridinecarboxylic acid (1.1 g, 5.45 mmol), phenylboronic acid (1.3 g, 10.9 mmol), 2.0 M potassium phosphate (aq) (8.2 mL, 16.34 mmol), and DMF (10 mL) in a 20 mL microwave tube was degassed under vacuum/Ar. A catalytic amount of tetrakis(triphenylphosphine)palladium(0) was added to the tube, the mixture was degassed again, the tube was sealed, and the reaction was heated at 150° C. in the microwave for 30 min. The reaction mixture was filtered, the filtrate was concentrated in-vacuo, and the residue was dissolved in water (10 mL). The mixture was acidified to pH=6 with the addition of 1.0 N HCl, and the resulting precipitate was collected by filtration, rinsed with two portions of ice-cold water, and air dried to yield 575 mg of 2-phenylisonicotinic acid as an off-white solid. MS (ES+)=200 (M+H+).
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
8.2 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

2-Bromoisonicotinic acid (2.02 g, 10 mmol) was dissolved in DMF (80 mL) under argon. Pd(PPh3)4 (0.6 g, 0.52 mmol) was added, and the reaction mixture was stirred at room temperature for 15 min. Na2CO3 (aq. 2N, 40 mL) was then added, followed by the addition of phenylboronic acid (1.67 g, 13.7 mmol). The reaction mixture was heated at 95° C. (18 h), cooled to room temperature and filtered through a celite pad. Water (80 mL) was added, and the mixture was acidified with HCl (2 N) to pH=4. The precipitate was collected via filtration and rinsed with water (2×7 mL). The crude product was recrystallized from 2-methoxylethanol to give 2-phenylisonicotinic acid as a grey solid (1.2 g). 1HNMR (DMSO-d6, 400 MHz): δ 7.51 (m, 3H), 7.78 (d, J=4.8 Hz, 1H), 8.13 (t, J=1.6 Hz, 2H), 8.29 (s, 1H), 8.85 (d, J=4.8 Hz, 1H), 13.73 (bs, 1H).
Quantity
2.02 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
1.67 g
Type
reactant
Reaction Step Three
Quantity
0.6 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
AS Castanet, MS Nafie, SA Said, RK Arafa - European Journal of Medicinal …, 2023 - Elsevier
… Synthesis of 2-phenylisonicotinic acid (2) 2-Phenylisonicotinic acid was prepared according … by filtration and dried under vacuum to yield 2-phenylisonicotinic acid (2) as a white solid. …
Number of citations: 5 www.sciencedirect.com
AJS Johnston, KB Ling, D Sale, N Lebrasseur… - Organic …, 2016 - ACS Publications
… Accordingly, 6-phenylnicotinic acid 1o and 2-phenylisonicotinic acid 1p were tested, as N-directed C–H arylation would occur on the phenyl ring (3′oa and 3′pa), whereas the …
Number of citations: 40 pubs.acs.org
K Jansen, L Heirbaut, R Verkerk… - Journal of medicinal …, 2014 - ACS Publications
… The title product was prepared using general procedure A using 2-phenylisonicotinic acid S11. H NMR (400 M Hz, CDCl 3 ) (9/1 mixture of trans/cis amide rotamers) δ 8.83–8.79 (dd, J …
Number of citations: 176 pubs.acs.org
TV Magee, MF Brown, JT Starr, DC Ackley… - Journal of Medicinal …, 2013 - ACS Publications
We report novel polymyxin analogues with improved antibacterial in vitro potency against polymyxin resistant recent clinical isolates of Acinetobacter baumannii and Pseudomonas …
Number of citations: 66 pubs.acs.org
B Li, A Akin, TV Magee, C Martinez, J Szeliga… - …, 2015 - thieme-connect.com
A semi-synthesis of a polymyxin (PMB) analogue is described. Commercially available PMB is treated with di-tert-butyl dicarbonate (Boc 2 O) to give globally protected PMB-Boc 5 , and …
Number of citations: 8 www.thieme-connect.com
RN Henrie, CM Green, WH Yeager… - Journal of Agricultural …, 1988 - ACS Publications
… 2-Phenylisonicotinic acid hydrazide was prepared as described (Libermann et al., 1958) and subjected to Curtius rearrangement conditions (Smith, 1946) in 1,2-dichloroethane to form …
Number of citations: 60 pubs.acs.org
DJ Leaver, B Cleary, N Nguyen… - Journal of medicinal …, 2019 - ACS Publications
… 2-Phenylisonicotinic acid was prepared according to general procedure E. This compound was isolated as a crude mixture with 30% of the starting acid present. Because of poor …
Number of citations: 19 pubs.acs.org
DL Priebbenow, DJ Leaver, N Nguyen… - Journal of medicinal …, 2020 - ACS Publications
A high-throughput screen designed to discover new inhibitors of histone acetyltransferase KAT6A uncovered CTX-0124143 (1), a unique aryl acylsulfonohydrazide with an IC 50 of 1.0 …
Number of citations: 9 pubs.acs.org
Z Wang - 2022 - search.proquest.com
C–H functionalizations directed by innate functionalities such as amines and carboxylic acids have recently become the focus of scientific interests. Two promising approaches were …
Number of citations: 0 search.proquest.com
JD Vasta - 2015 - search.proquest.com
Collagens are essential structural proteins in all animals. The distinguishing feature of collagens is their triple helix, a motif in which three polypeptide chains are interwoven to form a …
Number of citations: 0 search.proquest.com

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